molecular formula C7H8ClNO B126167 4-Chloro-2-methoxyaniline CAS No. 93-50-5

4-Chloro-2-methoxyaniline

Cat. No.: B126167
CAS No.: 93-50-5
M. Wt: 157.6 g/mol
InChI Key: WOXLPNAOCCIZGP-UHFFFAOYSA-N
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Description

4-Chloro-2-methoxyaniline, also known as this compound, is a useful research compound. Its molecular formula is C7H8ClNO and its molecular weight is 157.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Environmental Treatment and Analysis

4-Chloro-2-methoxyaniline, as an aniline derivative, has significance in environmental treatment and analysis. Chaturvedi and Katoch (2020) investigated the degradation of methoxyanilines, including 4-methoxyaniline, using Fenton-like oxidation. This method used laterite soil as an alternative source of iron for treating wastewater containing toxic chemicals like methoxyanilines, which have high toxicity and carcinogenic properties (Chaturvedi & Katoch, 2020).

Chemical Synthesis and Characterization

This compound is used in various chemical syntheses. Zhao, Lei, and Guo (2017) synthesized 4-Chloro-6-methoxy-2-methyl-3-nitroquinoline from 4-methoxyaniline, highlighting its role as a precursor in chemical reactions. This synthesis involved cyclization, nitrification, and chlorination steps (Zhao, Lei, & Guo, 2017).

Soil Metabolism Studies

Studies on soil metabolism provide insights into the environmental fate of this compound. Briggs and Ogilvie (1971) researched the metabolism of 3-Chloro-4-methoxyaniline in soil, showing its conversion to various compounds, likely via a free radical mechanism. This research offers crucial information on the environmental degradation pathways of such compounds (Briggs & Ogilvie, 1971).

Crystallography and Molecular Structure Analysis

The molecular structure and crystallography of compounds derived from this compound have been studied. Ren, Ding, and Jian (2008) reported on the preparation and structure of N-(4-Chlorobenzylidene)-4-methoxyaniline, providing insights into its planar molecular structure (Ren, Ding, & Jian, 2008).

Antimicrobial Activities

This compound has been explored for its antimicrobial properties. Obaleye et al. (2016) synthesized a Zinc(II) complex with 4-Methoxyaniline and assessed its antimicrobial activities, demonstrating its potential in the development of new antimicrobial agents (Obaleye et al., 2016).

Materials Science and Nanotechnology

The application of this compound in materials science and nanotechnology is also notable. Kausar (2018) studied a polyurethane/poly(2-chloro-5-methoxyaniline) nanocomposite system, revealing its enhanced thermal stability and potential for corrosion protection in novel material applications (Kausar, 2018).

Safety and Hazards

4-Chloro-2-methoxyaniline is classified as a hazardous substance . It is toxic if swallowed, in contact with skin, or if inhaled . It may cause an allergic skin reaction and is very toxic to aquatic life with long-lasting effects . Safety precautions include avoiding breathing dust, using only outdoors or in a well-ventilated area, and wearing protective gloves, protective clothing, eye protection, and face protection .

Properties

IUPAC Name

4-chloro-2-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO/c1-10-7-4-5(8)2-3-6(7)9/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOXLPNAOCCIZGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5059088
Record name Benzenamine, 4-chloro-2-methoxy-
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Molecular Weight

157.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

93-50-5
Record name 4-Chloro-2-methoxybenzenamine
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Record name Benzenamine, 4-chloro-2-methoxy-
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Record name Benzenamine, 4-chloro-2-methoxy-
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Record name Benzenamine, 4-chloro-2-methoxy-
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Record name 4-chloro-o-anisidine
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Record name 4-Chloro-2-methoxyaniline
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Synthesis routes and methods I

Procedure details

4-Chloro-2-methoxynitrobenzene (2.8 g, 14.9 mmol) was dissolved in MeOH (110 mL), then 5% platinum on carbon (0.61 g) was added and the reaction stirred under a H2 balloon for 4 hours. The reaction was then filtered through diatomaceous earth (Celite®) and concentrated under vacuum, giving the product (2.3 g, 100%) as syrup that slowly solidified. MS (DCI) m/e 158 & 160 (M+H)+; 1H NMR (300 MHz, DMSO-d6) δ 6.83 (d, J=2.4 Hz, 1H), 6.71 (dd, J=8.5, 2.4 Hz, 1H), 6.63 (d, J=8.5 Hz, 1H), 5.27 (v br s, 2H), 3.77 (s, 3H).
Quantity
2.8 g
Type
reactant
Reaction Step One
Name
Quantity
110 mL
Type
solvent
Reaction Step One
Quantity
0.61 g
Type
catalyst
Reaction Step Two
Yield
100%

Synthesis routes and methods II

Procedure details

A mixture of 5-chloro-2-nitroanisole (1.0 g, Sigma-Aldrich), ammonium formate (3.36 g, Alfa-Aesar) and 10% platinum on carbon (100 mg) in MeOH (10 mL) was heated to reflux for 45 minutes then cooled to room temperature and filtered through celite, washing with MeOH. The filtrates were concentrated and the residue was dissolved in EtOAc and water. The organics were dried (MgSO4) and concentrated to a brown oil. The material was absorbed onto silica and columned eluting ethyl acetate/heptane mixtures to give the product as a brown oil. Yield: 0.7 g. 1H NMR (400 MHz, CDCl3): δ 6.72-6.78 (2H, m, ArH), 6.58-6.62 (1H, m, ArH), 3.83 (3H, s, OMe).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3.36 g
Type
reactant
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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